molecular formula C10H10N4OS B10810288 N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No.: B10810288
M. Wt: 234.28 g/mol
InChI Key: FJZMJTXABOLXCG-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide is a heterocyclic compound featuring a nicotinamide moiety linked to a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position. The 1,3,4-thiadiazole scaffold is known for its broad pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities . The ethyl substituent may influence lipophilicity and metabolic stability, while the nicotinamide group could contribute to interactions with enzymatic targets, such as NAD(P)-dependent enzymes .

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H10N4OS/c1-2-8-13-14-10(16-8)12-9(15)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,14,15)

InChI Key

FJZMJTXABOLXCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry due to its biological activities:

Anticancer Activity

Several studies have indicated that N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide possesses anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

Cell LinePercent Growth Inhibition (PGI)Reference Year
SNB-1986.61%2023
OVCAR-885.26%2023
NCI-H4075.99%2023

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Antimicrobial Activity

This compound has shown antimicrobial activity against various pathogens.

OrganismMinimum Inhibitory Concentration (MIC)Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

Agricultural Applications

The potential of this compound extends to agricultural applications as well. Its structural characteristics may allow it to function as an effective agrochemical:

Fungicidal Activity

Research indicates that derivatives of this compound exhibit fungicidal properties against plant pathogens such as Pseudoperonospora cubensis, responsible for cucumber downy mildew.

CompoundEffective Concentration (EC50)Reference Year
Compound 4a4.69 mg/L2022
Compound 4f1.96 mg/L2022

Case Studies

Several case studies have been conducted to further explore the biological effects of this compound:

Study on Anticancer Activity (2023) : This study evaluated the cytotoxic effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

Study on Antimicrobial Activity (2024) : The efficacy against Gram-positive and Gram-negative bacteria was assessed, demonstrating significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Inflammation Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages; treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and documented properties:

Compound Name Substituents (Thiadiazole/Amide) Biological Activity Solubility Synthesis Method
N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide Methyl (C5), Nicotinamide Not explicitly stated; inferred enzyme modulation Moderate (acetone-soluble) Reflux in acetone
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide Methyl (C5), Chloro-nicotinamide Unreported in evidence Likely reduced due to chloro group Similar to NTD series
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide Ethyl (C5), Valproic acid derivative Anti-epileptic (prevents isoniazid-induced seizures) Poor water solubility Amide coupling with valproic acid

Pharmacological and Physicochemical Differences

  • Nicotinamide vs. Valproic Acid Derivatives: Nicotinamide-linked compounds (e.g., NTD series) may target metabolic pathways or NAD(P)-dependent enzymes due to the vitamin B3 moiety . In contrast, the valproic acid derivative (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) demonstrated potent anti-epileptic activity in murine models, likely via GABAergic modulation . The valproic acid analog’s poor water solubility limits its formulation flexibility, prompting research into nanocapsule delivery systems . Nicotinamide derivatives, with polar amide groups, may exhibit better solubility profiles .
  • Substituent Effects: Ethyl vs. Chloro Substituent: The 2-chloro variant () introduces steric and electronic effects that may alter binding affinity or metabolic stability, though biological data is lacking .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiadiazole ring linked to a nicotinamide moiety. The structural characteristics of this compound contribute to its biological activities. Thiadiazoles are known for their ability to interact with various biological targets due to their heterocyclic nature and functional groups.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32.6 μg/mL
This compoundEscherichia coli47.5 μg/mL
Other Thiadiazole DerivativesVarious Gram-positive and Gram-negative bacteriaVaries (typically 16 - 64 μg/mL)

Research indicates that compounds with the thiadiazole structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of thiadiazoles possess MIC values lower than those of standard antibiotics like ampicillin and fluconazole .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. A study involving related thiadiazole derivatives indicated that certain compounds exhibited potent anti-inflammatory activity surpassing that of well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

The anti-inflammatory activity is believed to stem from the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. In silico docking studies have shown that these compounds bind effectively to COX enzymes, suggesting a mechanism similar to that of traditional NSAIDs .

Case Studies and Research Findings

A series of experiments were conducted to evaluate the biological activities of various thiadiazole derivatives:

  • Synthesis and Testing : A recent study synthesized multiple thiadiazole derivatives and tested their efficacy against a range of pathogens. Notably, compounds with specific substitutions on the thiadiazole ring demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Comparative Analysis : In a comparative analysis involving different derivatives, it was found that this compound showed superior activity against Staphylococcus aureus compared to other tested compounds .
  • Molecular Dynamics Simulations : Molecular dynamics simulations further supported the findings by illustrating stable interactions between the compound and its biological targets over extended periods .

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